2-Ethyl-5-phenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
69163-81-1 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-ethyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
UEBPNTQZRFNLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 5 Phenyl 1,3 Oxazole and Analogues
Classical and Contemporary Strategies for 1,3-Oxazole Ring Formation
The construction of the 1,3-oxazole ring is the cornerstone of synthesizing compounds like 2-Ethyl-5-phenyl-1,3-oxazole. Over the years, several classical methods have been established, each with its own set of advantages and limitations. Concurrently, contemporary modifications and novel strategies have emerged to address the shortcomings of traditional methods, offering milder reaction conditions and broader substrate scopes.
Cyclodehydration Approaches
Cyclodehydration reactions are a fundamental and widely employed strategy for the synthesis of 1,3-oxazoles. The most common variant is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones. ijpsonline.comchemrxiv.org This process is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus pentoxide. organic-chemistry.org While effective, these harsh conditions can limit the functional group tolerance of the reaction. organic-chemistry.org
Recent advancements have focused on developing milder protocols for cyclodehydration. For instance, the use of reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor has enabled the efficient cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles in a one-pot protocol. wiley.com
Fischer-Oxazole Synthesis and Derivatives
Discovered by Emil Fischer in 1896, the Fischer oxazole (B20620) synthesis is a classic method for preparing 2,5-disubstituted oxazoles. rsc.orgscispace.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. rsc.orgorganic-chemistry.org The reactants are typically aromatic, and the reaction proceeds through an iminochloride intermediate followed by cyclization and dehydration. organic-chemistry.orgcapes.gov.br A specific example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to yield 2,5-diphenyl-oxazole. scispace.com
While historically significant, the Fischer synthesis can be limited by the availability of the starting cyanohydrins and the use of gaseous HCl. organic-chemistry.org
Van Leusen Oxazole Synthesis and Modifications
The Van Leusen oxazole synthesis, developed in 1972, provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). rsc.orgnih.gov This reaction proceeds under basic conditions and is characterized by its mildness and broad applicability. rsc.orgacs.org The mechanism involves the deprotonation of TosMIC, its addition to the aldehyde, and subsequent cyclization to an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to form the oxazole ring. nih.govacs.orgacs.org
Modifications to the Van Leusen synthesis have expanded its scope. For instance, performing the reaction in ionic liquids has been shown to be highly efficient for the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides. acs.org This approach offers the advantage of recyclability of the solvent. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| Aldehyde | Tosylmethyl isocyanide (TosMIC) | K2CO3, Methanol | 5-Substituted oxazole | High | acs.org |
| Aldehyde | TosMIC, Aliphatic halide | Ionic Liquid | 4,5-Disubstituted oxazole | High | acs.org |
Bredereck Reaction
The Bredereck reaction offers a straightforward method for the synthesis of 2,4-disubstituted oxazoles by reacting α-haloketones with amides. rsc.org This method is considered an efficient, clean, and economical process. rsc.org An improvement to this method involves the use of α-hydroxyketones as starting materials. rsc.org
Cycloisomerization of Propargyl Amides
The cycloisomerization of propargyl amides has emerged as a powerful and versatile strategy for the synthesis of substituted oxazoles. organic-chemistry.org This method can be promoted by various catalysts, including silica (B1680970) gel, acids, and metal complexes. organic-chemistry.orgacs.orgnih.gov Silica gel-mediated cycloisomerization provides a mild and practical route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.orgacs.org This approach is particularly valuable due to the use of an inexpensive and easily removable reagent, allowing for considerable functional group compatibility. acs.org
Gold-catalyzed cycloisomerization of propargylic amides is another highly efficient method, leading to the formation of alkylideneoxazolines which can then be oxidized to oxazoles. organic-chemistry.org
Metal-Catalyzed Synthetic Routes
In recent years, metal-catalyzed reactions have revolutionized the synthesis of oxazoles, offering novel pathways with high efficiency, selectivity, and functional group tolerance. Palladium, copper, gold, and rhodium are among the most frequently employed metals in these transformations.
Palladium-catalyzed cross-coupling reactions have been extensively developed for the functionalization of pre-existing oxazole rings. wiley.com For instance, the direct arylation of oxazole at the C-2 or C-5 position can be achieved with high regioselectivity using different phosphine (B1218219) ligands and solvent systems. nih.gov A highly efficient one-pot synthesis of oxazole derivatives from simple amides and ketones has been established via a Pd(II)-catalyzed sp2 C–H activation pathway. organic-chemistry.orgacs.org This method involves the sequential formation of C-N and C-O bonds. organic-chemistry.org
Copper-catalyzed reactions have also proven to be valuable for oxazole synthesis. A copper-catalyzed aerobic oxidative annulation of ketones and amines allows for the synthesis of 2,4,5-trisubstituted oxazoles under solvent-free conditions. nih.gov Furthermore, the copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes provides a regioselective route to 2,5-disubstituted oxazoles. scispace.com
Gold catalysts are particularly effective in the cycloisomerization of propargylic amides, as mentioned earlier. organic-chemistry.org Cationic gold(III) can catalyze a one-pot propargylic substitution followed by cycloisomerization of 3-trimethylsilylpropargylic alcohols and amides to yield substituted oxazoles. clockss.org
Rhodium-catalyzed reactions have also been employed for the synthesis of oxazoles. For example, a rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes provides a straightforward route to 2,5-diaryl substituted oxazole derivatives. nih.gov
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Pd(OAc)2/CuBr2 | Amide | Ketone | 2,4,5-Trisubstituted oxazole | Up to 86% | organic-chemistry.orgacs.org |
| [Tpm*,BrCu(NCMe)]BF4 | Acyl azide | 1-Alkyne | 2,5-Disubstituted oxazole | Moderate to High | scispace.com |
| Gold(III) | 3-Trimethylsilylpropargylic alcohol | Amide | Substituted oxazole | Good | clockss.org |
| Rhodium(II) acetate (B1210297) | 1-Sulfonyl-1,2,3-triazole | Aldehyde | 2,5-Diaryloxazole | Good to Excellent | nih.gov |
Palladium-Catalyzed Reactions
Palladium catalysis offers a powerful tool for the synthesis of 2,5-disubstituted oxazoles. A notable method involves the reaction of N-propargylamides with aryl iodides. nih.gov This transformation is typically catalyzed by a palladium complex, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a phosphine ligand like tri(2-furyl)phosphine (B125338) and a base such as sodium tert-butoxide (NaOtBu). nih.govorganic-chemistry.org The reaction mechanism is believed to proceed through a palladium-catalyzed coupling of the N-propargylamide and the aryl iodide, which is followed by an in-situ cyclization of the resulting intermediate to yield the 2,5-disubstituted oxazole. nih.gov This approach allows for the direct formation of the oxazole ring from readily accessible starting materials.
Another palladium-catalyzed strategy involves the sequential C-N/C-O bond formation from amides and ketones. thieme-connect.com This method utilizes palladium(II) chloride (PdCl₂) as the catalyst, potassium persulfate (K₂S₂O₈) as the oxidant, and a catalytic amount of copper(II) bromide (CuBr₂) as a promoter to achieve the synthesis of 2,4,5-trisubstituted oxazoles. thieme-connect.com
Table 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles nih.gov
| N-Propargylamide | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| N-Propargylbenzamide | Iodobenzene | 2,5-Diphenyl-1,3-oxazole | 85 |
| N-Propargyl-4-methoxybenzamide | Iodobenzene | 2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole | 87 |
| N-Propargylbenzamide | 4-Iodoanisole | 5-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole | 83 |
| N-Propargylacetamide | Iodobenzene | 2-Methyl-5-phenyl-1,3-oxazole | 75 |
Copper-Mediated Approaches
Copper-catalyzed reactions represent an economical and efficient alternative for synthesizing 2,5-disubstituted oxazoles. rsc.orgrsc.org A novel and effective cascade reaction has been developed using aromatic terminal alkenes and azides as starting materials. rsc.org This process is typically mediated by a simple copper salt, such as copper(I) chloride (CuCl), in a solvent like toluene (B28343) at elevated temperatures (e.g., 80 °C). rsc.org A key advantage of this methodology is the use of air as the terminal oxidant, making it a more sustainable process where water is the main byproduct. rsc.org The reaction proceeds through a complex sequence involving a 1,3-dipolar cycloaddition, ring cleavage, 1,2-hydride migration, denitrogenation, and finally, a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.org
Additionally, copper(II)-catalyzed oxidative cyclization of enamides provides another route to 2,5-disubstituted oxazoles bearing a wide range of substituents. organic-chemistry.org
Table 2: Copper-Catalyzed Cascade Synthesis of 2,5-Disubstituted Oxazoles rsc.org
| Alkene | Azide | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Styrene | Benzyl azide | CuCl (10 mol%), Toluene, 80 °C, 8 h | 2,5-Diphenyl-1,3-oxazole | 82 |
| 4-Methylstyrene | Benzyl azide | CuCl (10 mol%), Toluene, 80 °C, 8 h | 2-Phenyl-5-(p-tolyl)-1,3-oxazole | 80 |
| 4-Methoxystyrene | Benzyl azide | CuCl (10 mol%), Toluene, 80 °C, 8 h | 5-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole | 78 |
| Styrene | 1-(Azidomethyl)-4-methoxybenzene | CuCl (10 mol%), Toluene, 80 °C, 8 h | 2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole | 81 |
Silver-Catalyzed Oxidative Decarboxylation-Cyclization
A novel strategy for the construction of the oxazole ring employs silver catalysis in an oxidative decarboxylation-cyclization reaction. rsc.orgrsc.org This method involves the reaction between α-oxocarboxylates (as potassium salts) and isocyanides. dntb.gov.uaresearchgate.net The optimal reaction conditions involve a catalytic system of silver(I) carbonate (Ag₂CO₃), 1,10-phenanthroline (B135089) as a ligand, and potassium persulfate (K₂S₂O₈) as an oxidant in dimethylformamide (DMF) at 80 °C. rsc.org The choice of the silver salt is crucial, with Ag₂CO₃ providing superior yields compared to other silver salts like silver acetate or silver nitrate. rsc.org Mechanistic studies, including operando IR and EPR experiments, have confirmed the involvement of acyl cation and Ag(II) species as key intermediates in this transformation, which proceeds via a radical decarboxylative process. rsc.org
Table 3: Silver-Catalyzed Synthesis of Oxazoles from α-Oxocarboxylates and Isocyanides rsc.org
| Potassium α-Oxocarboxylate | Isocyanide | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Potassium oxophenylacetate | Ethyl 2-isocyanoacetate | Ag₂CO₃, 1,10-phen, K₂S₂O₈, DMF, 80 °C | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | 85 |
| Potassium (4-methoxyphenyl)(oxo)acetate | Ethyl 2-isocyanoacetate | Ag₂CO₃, 1,10-phen, K₂S₂O₈, DMF, 80 °C | Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate | 82 |
| Potassium (4-chlorophenyl)(oxo)acetate | Ethyl 2-isocyanoacetate | Ag₂CO₃, 1,10-phen, K₂S₂O₈, DMF, 80 °C | Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate | 75 |
| Potassium oxophenylacetate | (Isocyanomethyl)benzene | Ag₂CO₃, 1,10-phen, K₂S₂O₈, DMF, 80 °C | 2-Benzyl-5-phenyl-1,3-oxazole | 78 |
Gold-Catalyzed Reactions
Gold catalysis provides a mild and efficient pathway for the synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides. acs.org This cyclization reaction can be homogeneously catalyzed by gold(III) chloride (AuCl₃) under gentle conditions, such as at ambient temperature in dichloromethane (B109758) or at 45 °C in acetonitrile. acs.org A significant feature of this method is the ability to observe and accumulate a 5-methylene-4,5-dihydrooxazole (an alkylidene oxazoline) intermediate during the reaction, which then isomerizes to the final oxazole product. acs.org The reaction demonstrates good tolerance for various functional groups, although a terminal alkyne on the substrate is essential for the transformation to occur. acs.org
Other gold-catalyzed approaches include a [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant, as well as reactions involving alkynyl triazenes or alkynyl thioethers. organic-chemistry.orgd-nb.infonih.gov
Table 4: Gold-Catalyzed Cyclization of N-Propargylcarboxamides acs.org
| N-Propargylcarboxamide | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Propargylbenzamide | AuCl₃ (5 mol%), CH₃CN, 45 °C | 2-Phenyl-5-methyl-1,3-oxazole | 98 |
| N-Propargyl-4-nitrobenzamide | AuCl₃ (5 mol%), CH₃CN, 45 °C | 5-Methyl-2-(4-nitrophenyl)-1,3-oxazole | 99 |
| N-Propargyl-4-methoxybenzamide | AuCl₃ (5 mol%), CH₃CN, 45 °C | 2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole | 99 |
| N-Propargylpivalamide | AuCl₃ (5 mol%), CH₂Cl₂, rt | 2-tert-Butyl-5-methyl-1,3-oxazole | 96 |
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a cost-effective method for the synthesis of substituted oxazoles. One strategy involves a nickel-catalyzed cross-coupling reaction between 2-methylthio-oxazole and various organozinc reagents. nih.gov This method allows for the specific functionalization at the C2 position of the oxazole ring. An extension of this approach enables a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles, offering significant advantages over many traditional cyclodehydration methods. nih.gov
Another versatile method for C2-functionalization of oxazoles is the C-H arylation using a DalPhos/Nickel catalyst system with a dual-base combination. nih.govacs.org For the construction of the ring itself, a nickel-catalyzed three-component coupling of an aryl iodide, an amino alcohol, and an isocyanide has been developed, providing good to excellent yields without the need for a ligand. semanticscholar.org
Table 5: Nickel-Catalyzed Synthesis of 2-Substituted Oxazoles nih.gov
| Substrate | Organozinc Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methylthio-1,3-oxazole | Phenylzinc chloride | Ni(dppe)Cl₂ | 2-Phenyl-1,3-oxazole | 85 |
| 2-Methylthio-1,3-oxazole | (4-Methoxyphenyl)zinc chloride | Ni(dppe)Cl₂ | 2-(4-Methoxyphenyl)-1,3-oxazole | 87 |
| 2-Methylthio-1,3-oxazole | (2-Thienyl)zinc chloride | Ni(dppe)Cl₂ | 2-(Thiophen-2-yl)-1,3-oxazole | 75 |
| 2-Methylthio-5-phenyl-1,3-oxazole | Ethylzinc bromide | Ni(dppe)Cl₂ | This compound | 78 |
Green Chemistry Approaches in 1,3-Oxazole Synthesis
In line with the principles of green chemistry, new synthetic protocols aim to reduce waste, use less hazardous materials, and improve energy efficiency. Microwave-assisted synthesis is a prime example of such an approach.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to the synthesis of oxazoles, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. nih.govbenthamdirect.com A highly efficient microwave-assisted method is the [3+2] cycloaddition reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC), a variant of the Van Leusen oxazole synthesis. nih.govijpsonline.com
In a notable study, the reaction outcome was controlled by the stoichiometry of the base, potassium phosphate (B84403) (K₃PO₄). nih.gov Using one equivalent of the base leads to the diastereoselective formation of 4,5-disubstituted oxazolines. However, when two equivalents of K₃PO₄ are used in isopropanol (B130326) under microwave irradiation (e.g., at 65 °C and 350 W), the reaction proceeds further to yield 5-substituted oxazoles in excellent yields within minutes. nih.gov This protocol benefits from inexpensive starting materials, a simple experimental procedure, and often non-chromatographic purification, representing a cleaner and more sustainable route to these important heterocycles. nih.gov
Table 6: Microwave-Assisted Synthesis of 5-Substituted Oxazoles nih.gov
| Aryl Aldehyde | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | TosMIC, K₃PO₄ (2 equiv.) | IPA, 65 °C, 350 W, 8 min | 5-Phenyl-1,3-oxazole | 96 |
| 4-Methylbenzaldehyde | TosMIC, K₃PO₄ (2 equiv.) | IPA, 65 °C, 350 W, 8 min | 5-(p-Tolyl)-1,3-oxazole | 95 |
| 4-Methoxybenzaldehyde | TosMIC, K₃PO₄ (2 equiv.) | IPA, 65 °C, 350 W, 8 min | 5-(4-Methoxyphenyl)-1,3-oxazole | 94 |
| 4-Chlorobenzaldehyde | TosMIC, K₃PO₄ (2 equiv.) | IPA, 65 °C, 350 W, 8 min | 5-(4-Chlorophenyl)-1,3-oxazole | 96 |
Ultrasound-Promoted Reactions
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. tandfonline.com In the context of oxazole synthesis, ultrasound has been utilized to promote domino reactions. For instance, the synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a domino reaction of benzoin (B196080) and substituted benzylamines using 2-Iodoxybenzoic acid as an oxidant in dimethyl sulfoxide, facilitated by ultrasound irradiation. This method offers excellent yields and benefits from the advantages of sonochemistry. ijpsonline.com Another application involves the synthesis of 2-arylbenzothiazoles and 2-arylbenzimidazoles, related heterocyclic structures, under ultrasonic irradiation, showcasing the broader applicability of this technique in heterocycle synthesis. tandfonline.com
Solvent-Free and Ionic Liquid Media
The development of solvent-free and ionic liquid-based synthetic methods aligns with the principles of green chemistry by reducing volatile organic solvent usage.
Solvent-Free Synthesis: A notable solvent-free method for the synthesis of 2,4,5-triarylated oxazoles involves a copper-catalyzed annulation at a mild temperature under an oxygen atmosphere. organic-chemistry.org Another approach describes the synthesis of di- and trisubstituted oxazoles from α-haloketones and urea (B33335) or phenylurea using polyethylene (B3416737) glycol (PEG) 400, a non-ionic liquid, under catalyst-free and solvent-free conditions at room temperature. eijppr.com This method is efficient, with good yields, and allows for the recycling of PEG 400. eijppr.com Additionally, a synthesis method for 2-oxazoles has been reported under solvent-free conditions by reacting an R-CN compound with ethanolamine (B43304) or cysteamine (B1669678) hydrochloride in the presence of a copper acetate catalyst. google.com
Ionic Liquid Media: Ionic liquids (ILs) have been employed as reusable solvents and catalysts in oxazole synthesis. An improved one-pot van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in an ionic liquid, [bmim]Br. ijpsonline.comorganic-chemistry.org This method produces 4,5-disubstituted oxazoles in high yields, and the ionic liquid can be reused multiple times without a significant drop in efficiency. ijpsonline.comorganic-chemistry.org Furthermore, long-chained acidic ionic liquids have been used for the metal-free synthesis of benzoxazole (B165842) derivatives through the intermolecular cyclization of 2-aminophenol (B121084) with 2,4-pentanedione. ijpsonline.com The direct oxidative amination of benzoxazoles has also been achieved using the recyclable ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst under metal-free conditions. mdpi.com
Biocatalytic Transformations
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, related transformations highlight the potential of this approach. For example, the enzyme system PmlABCDEF from Escherichia coli has been used for the N-oxidation of various heteroaromatic compounds, including the selective N-oxidation of the pyridine (B92270) ring in 4-(1,3-oxazol-5-yl)pyridine without affecting the oxazole ring. wiley.com This demonstrates the chemoselectivity achievable with biocatalysts. wiley.com Hemoglobin has also been investigated as a biocatalyst for the synthesis of 2-substituted benzoxazoles from phenols and amines. researchgate.net These examples underscore the future potential for developing specific enzymes for the synthesis and modification of this compound.
Regioselective Functionalization and Derivatization of the this compound Scaffold
The ability to selectively introduce or modify substituents on the oxazole ring is crucial for creating diverse analogs for structure-activity relationship studies. The reactivity of the oxazole ring shows that the acidity of the hydrogen atoms decreases in the order C2 > C5 > C4. thepharmajournal.com
Introduction of Alkyl and Aryl Substituents
Direct C-H functionalization is a powerful strategy for introducing alkyl and aryl groups onto the oxazole core, avoiding the need for pre-functionalized substrates. beilstein-journals.org
Alkylation: Alkylation of the oxazole ring typically occurs at the nitrogen atom (N-alkylation). thepharmajournal.comtandfonline.com However, C-alkylation can be achieved through deprotonation followed by reaction with an alkyl halide. For example, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C5 position, followed by transmetalation to an organozinc species, allows for Negishi cross-coupling to introduce alkyl groups. nih.gov
Arylation: Direct arylation methods have been developed for the regioselective functionalization of oxazoles at both the C2 and C5 positions. organic-chemistry.org Palladium catalysts with specific phosphine ligands are often employed. For instance, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org Copper-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has also been reported. beilstein-journals.org These methods tolerate a wide range of functional groups. organic-chemistry.org
Halogenation and Cross-Coupling Strategies
Halogenated oxazoles are versatile intermediates for further functionalization via cross-coupling reactions.
Halogenation: Site-selective halogenation can be achieved. Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C5 position with LDA, followed by reaction with an electrophilic halogen source, yields 5-halo-oxazoles. nih.gov Another strategy involves the "halogen dance" isomerization, where a bromo-substituted oxazole rearranges to a more reactive lithiated species, which can then be functionalized. nih.gov
Cross-Coupling Reactions: Halogenated oxazoles readily participate in various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi reactions. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. For example, 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) (a related heterocycle) couples with boronic acids in the presence of a palladium catalyst. mdpi.com Similarly, 2,4-dihalooxazoles can undergo regioselective Suzuki-Miyaura coupling. researchgate.net
Stille Coupling: Stille reactions involving stannylated oxazoles are effective for C4 and C5 substitution. nih.govresearchgate.net
Negishi Coupling: Organozinc reagents derived from lithiated oxazoles can be used in Negishi cross-coupling to introduce aryl and alkenyl groups at the C5 position. nih.gov
Table 1: Cross-Coupling Reactions for Oxazole Functionalization
| Coupling Reaction | Halide Position | Coupling Partner | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C2 | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Diaryl-1,3,4-oxadiazole | mdpi.com |
| Stille | C4/C5 | Organostannane | Pd catalyst | C4/C5-Substituted oxazole | nih.govresearchgate.net |
| Negishi | C5 | Aryl/Alkenyl iodide | Pd(PPh₃)₄, ZnBr₂ | C5-Substituted oxazole | nih.gov |
Late-Stage Functionalization
Late-stage functionalization involves introducing modifications at a late step in the synthesis, which is highly valuable for rapidly creating analogs of complex molecules. A dual catalytic approach combining a photocatalyst and selenium-π-acid synergy has been used for the cyclization of N-propargylamides to form oxazole aldehydes under mild, oxidant-free conditions. researchgate.net This highlights the potential for developing late-stage functionalization methods for complex oxazole-containing compounds. Furthermore, palladium-catalyzed direct synthesis has been applied for the late-stage modification of drug-like molecules. acs.org
Scalable Synthesis and Industrial Production Considerations
The transition of synthetic routes for this compound and its analogues from laboratory-scale discovery to industrial-scale production presents a distinct set of challenges and demands. While numerous methods are effective for small-scale synthesis, industrial applications require methodologies that are not only high-yielding but also cost-effective, safe, environmentally sustainable, and amenable to large-scale equipment. researchgate.net Key considerations revolve around process efficiency, catalyst selection and recovery, purification strategies, and the shift from traditional batch processing to modern continuous flow manufacturing. beilstein-journals.org
Catalyst selection is another critical parameter for industrial viability. While precious metal catalysts, such as palladium, are highly efficient for certain C-N and C-O bond formations in oxazole synthesis, their cost and potential for product contamination are significant drawbacks on a large scale. organic-chemistry.org Consequently, research has focused on developing catalytic systems based on abundant and less expensive metals. A notable example is the use of a molecular manganese(I) complex for the dehydrogenative synthesis of oxazoles from readily available esters and amino alcohols. semanticscholar.org This method has been successfully scaled to produce gram quantities of substituted oxazoles, demonstrating its potential for larger-scale applications. semanticscholar.org
Furthermore, the reusability and recovery of catalysts are paramount for sustainable industrial processes. researchgate.net Methodologies employing polymer-supported reagents, such as poly-TPP (triphenylphosphine), have been developed to facilitate the synthesis of oxazoles at room temperature. tandfonline.com The solid-supported catalyst can be easily removed by simple filtration, which simplifies the purification process and allows for potential recycling, a significant advantage over homogeneous catalysts that require complex separation procedures. tandfonline.com Similarly, the development of magnetically recoverable nanocatalysts offers a promising route for large-scale applications, as they can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. researchgate.net
Several established synthetic protocols have been adapted and optimized for scalability. The van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is a robust method for creating the oxazole ring and has been employed in the synthesis of numerous analogues. nih.gov Microwave-assisted protocols have also shown potential for scaling up; a microwave-assisted [3+2] cycloaddition reaction was used for a gram-scale synthesis of a 5-phenyl oxazole derivative, achieving a high yield in a significantly reduced reaction time compared to conventional heating. acs.org
The following table summarizes selected scalable synthetic methods for oxazole analogues, highlighting key reaction parameters and findings from recent research.
Table 1: Comparison of Scalable Synthetic Methods for Oxazole Analogues
| Method | Key Reagents/Catalyst | Conditions | Scale/Yield | Key Advantages | Source(s) |
|---|---|---|---|---|---|
| Manganese-Catalyzed Dehydrogenation | Mn(I) complex, POCl₃ | Reflux in 1,4-dioxane | 1.04 - 1.09 g scale, 69-79% yield | Uses earth-abundant metal catalyst; good yields on a gram scale. | semanticscholar.org |
| Microwave-Assisted Cycloaddition | TosMIC, K₃PO₄ | Microwave, 65 °C, 8 min | 1.4 g scale, 96% yield | Rapid reaction time; high yield; potential for large-scale application. | acs.org |
| Polymer-Supported Synthesis | Phenacyl azide, Phenyl isothiocyanate, poly-TPP | Room Temperature | Not specified, 94% yield | Mild conditions; simplified purification via filtration of supported catalyst. | tandfonline.com |
| Continuous Flow Synthesis | Vinyl azide | Thermolysis at 130–150 °C in a flow reactor | Not specified | Enhanced safety and control; potential for automation and high throughput. | beilstein-journals.org |
Industrial production also necessitates efficient and scalable purification techniques. Traditional column chromatography is often impractical and costly for large volumes. Inline purification methods integrated into flow systems, such as scavenger resins or liquid-liquid extraction units, are increasingly favored. beilstein-journals.org These techniques can continuously remove impurities, providing a purified product stream ready for the next step or final formulation. beilstein-journals.org The use of polymer-supported reagents also contributes to easier purification, as the major byproducts are bound to the solid phase and removed by filtration. tandfonline.com
The following table outlines the primary considerations for scaling up the synthesis of this compound and its analogues, alongside the strategic approaches being developed to address them.
Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Phenyl 1,3 Oxazole
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 2-Ethyl-5-phenyl-1,3-oxazole, with the molecular formula C₁₁H₁₁NO, the theoretical exact mass can be calculated. This experimental technique is crucial in the characterization of newly synthesized oxazole (B20620) derivatives to validate their molecular formula and purity. ucd.ieturkjps.org
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₁₁H₁₁NO | 173.08406 |
| 2-Methyl-5-phenyl-1,3-oxazole | C₁₀H₉NO | 159.06841 nih.gov |
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. The molecular ion (M⁺) of an organic compound breaks into smaller, charged fragments in a predictable manner based on its structure. libretexts.org For this compound, the fragmentation would be influenced by the stability of the phenyl-oxazole core and the nature of the ethyl substituent.
Key fragmentation pathways for substituted oxazoles often involve cleavage of the bonds adjacent to the heterocyclic ring. clockss.org For an ethyl-substituted compound, common fragmentation includes:
α-cleavage: The loss of a methyl radical (•CH₃, 15 Da) to form a stable [M-15]⁺ ion. This is a predominant fragmentation mode for ethyl groups.
β-cleavage with rearrangement: The loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, if sterically possible.
In phenyl-substituted oxazoles, the fragmentation is characterized by the stability of the aromatic system, often leading to a strong molecular ion peak. clockss.orglibretexts.org The cleavage of the oxazole ring itself can occur, typically with the consecutive loss of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org The presence of the phenyl group can also lead to the formation of characteristic aromatic ions, such as the phenyl cation at m/z 77. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the arrangement of the ethyl and phenyl substituents on the oxazole core.
| Fragmentation Process | Lost Fragment | Expected m/z for C₁₁H₁₁NO⁺ (173.08) | General Observation |
|---|---|---|---|
| α-cleavage | •CH₃ | 158.07 | Common for ethyl-substituted compounds. miamioh.edu |
| Ring Cleavage | CO | 145.09 | Characteristic of oxazole ring fragmentation. clockss.org |
| Ring Cleavage | HCN | 146.07 | Characteristic of nitrogen-containing heterocycles. clockss.org |
| Phenyl Fragment | C₅H₄NO | 77.04 | Formation of the phenyl cation. miamioh.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of this compound is dominated by the chromophoric phenyl-oxazole system. The extended π-conjugation between the phenyl ring and the oxazole ring gives rise to strong absorption bands in the ultraviolet region. mdpi.com These absorptions are primarily due to π → π* electronic transitions within the conjugated system.
Studies on analogous 2,5-disubstituted oxazoles reveal characteristic absorption bands. For instance, 2,5-diaryl-4-isopropyl-1,3-oxazoles show a B (benzenoid) band between 241.0–252.0 nm and a longer wavelength absorption band around 330-340 nm, attributed to the extended conjugation of the oxazole chromophore. mdpi.com The exact position of the absorption maximum (λmax) is influenced by the substituents on the rings. The ethyl group at the 2-position acts as an auxochrome, which can cause a slight shift in the absorption wavelength compared to an unsubstituted or methyl-substituted analogue. The absorption spectrum of 5-phenyl-4-tosyloxazole, for example, shows a bathochromic shift (to longer wavelengths) due to π→π* transitions, which is typical for such conjugated systems. nih.gov
Solvatochromic Studies
Solvatochromism is the phenomenon where the absorption (or emission) wavelength of a compound changes with the polarity of the solvent. ufms.brresearchgate.net This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is negative solvatochromism. ufms.br
Studies on related oxazole derivatives demonstrate their solvatochromic behavior. For example, the emission spectra of certain phenoxathiinyl-phenyloxazole derivatives show a significant dependence on solvent polarity, which is explained by a charge transfer character in the excited state. nih.gov Similarly, a comprehensive study on 5-phenyl-4-tosyloxazole revealed bathochromic behavior in its Stokes shift, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. nih.gov For this compound, it is expected that increasing solvent polarity would lead to a bathochromic shift in its UV-Vis absorption spectrum due to the stabilization of the more polar π* excited state. This behavior is a hallmark of molecules with intramolecular charge transfer characteristics. nih.govwiley.com
X-ray Crystallography of Related Oxazole Derivatives
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides valuable insight into the expected molecular geometry. X-ray crystallography studies on derivatives like (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one and 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole reveal key structural features. researchgate.netiucr.org
These small dihedral angles indicate a high degree of conjugation is maintained between the aromatic systems. The crystal packing of these molecules is often stabilized by intermolecular interactions such as C—H···O, C—H···π, and π–π stacking interactions, which organize the molecules into three-dimensional supramolecular architectures. researchgate.net
| Related Compound | Crystal System | Key Dihedral Angle(s) | Reference |
|---|---|---|---|
| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Orthorhombic | Oxazole/Phenyl(at C2): 7.98 (8)° Oxazole/Phenyl(at C4): 5.50 (8)° | researchgate.net |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Orthorhombic | Isoxazole/Methoxyphenyl: 17.1 (1)° Isoxazole/Phenyl: 15.2 (1)° | iucr.org |
| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide | Monoclinic | Oxazole/Toluene (B28343): 9.16 (16)° Oxazole/Phenyl: 87.91 (17)° | researchgate.net |
Theoretical and Computational Investigations of 2 Ethyl 5 Phenyl 1,3 Oxazole
Electronic Structure Theory (e.g., Density Functional Theory Calculations)
No specific DFT calculations for 2-Ethyl-5-phenyl-1,3-oxazole were found in the searched literature.
Geometry Optimization and Conformational Analysis
Published data on the optimized geometry or conformational analysis of this compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Specific Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential maps for this compound are not available in the reviewed literature.
Charge Distribution and Reactivity Indices
Detailed charge distribution and reactivity index calculations for this specific compound have not been published.
Molecular Dynamics (MD) Simulations
No specific MD simulation studies for this compound were found.
Conformational Flexibility and Stability
Information regarding the conformational flexibility and stability of this compound from MD simulations is not present in the available sources.
Solvent Effects and Intermolecular Interactions
The chemical behavior and physical properties of this compound in solution are significantly influenced by its interactions with solvent molecules. Computational studies on related oxazole (B20620) derivatives provide insight into the nature of these interactions. The planar structure of the oxazole ring is conducive to π-π stacking interactions, a key factor in how the molecule arranges itself in both solution and solid states. The presence of the phenyl and ethyl substituents further modulates these interactions.
Research on phenyl-substituted 1,3-oxazoles has shown that the introduction of these groups can enhance the stability of molecular complexes. For instance, the presence of phenyl groups at positions 2 and 5 of the oxazole ring has been found to increase the stability of pharmacophore-biomolecule complexes by 0.2 to 0.5 kcal/mol. jmaterenvironsci.comgazi.edu.tr This stabilization is attributed to favorable intermolecular interactions. Furthermore, modeling of complexes involving phenyl substituents at these positions with protein fragments like phenylalanine indicates an additional stabilization of approximately 2.5 kcal/mol due to π-stacking mechanisms. jmaterenvironsci.comgazi.edu.tr
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, has been applied to various substituted oxazoles. jmaterenvironsci.comgazi.edu.triucr.orgscienceopen.comresearchgate.net For a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, this analysis revealed that H···H (34.4%), O···H (20.1%), C···H (12.3%), and Br···H (10.3%) are the most significant intermolecular contacts. researchgate.net C-H···O and C-H···N hydrogen bonds were also identified as important stabilizing interactions. researchgate.nettandfonline.com Although specific data for this compound is not available, these findings on analogous structures suggest that a complex network of weak intermolecular forces, including van der Waals forces and various hydrogen bonds, governs its crystal packing and behavior in different environments. iucr.orgscienceopen.com
The polarity of the solvent can also induce significant changes in the electronic properties of oxazole derivatives, a phenomenon known as solvatochromism. Studies on other oxazole-based fluorescent dyes have demonstrated that an increase in solvent polarity can lead to a bathochromic (red) shift in their emission spectra. researcher.liferesearchgate.net This shift indicates a larger dipole moment in the excited state compared to the ground state, suggesting a redistribution of electron density upon excitation. researcher.liferesearchgate.net For some naphthoxazole derivatives, a large increase in the excited-state dipole moment has been calculated, which is consistent with the formation of an intramolecular charge-transfer (ICT) excited state. uchile.cl While direct experimental or computational data on the solvatochromic behavior of this compound is limited, these studies on related compounds suggest that its photophysical properties are likely sensitive to the solvent environment.
Table 1: Contribution of Intermolecular Contacts in a Related Oxazole Derivative (ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 34.4 |
| O···H | 20.1 |
| C···H | 12.3 |
| Br···H | 10.3 |
| N···H | 3.7 |
| C···C | 2.5 |
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Related Oxazoles
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For oxazole derivatives, QSAR models have been developed to predict their potential as therapeutic agents. tandfonline.comresearchgate.netresearchgate.net These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that are statistically correlated with that activity.
Several QSAR studies have been conducted on various series of oxazole derivatives to predict their anticancer, antimicrobial, and antileishmanial activities. researcher.liferesearchgate.netresearchgate.net For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to imidazo[2,1-b]oxazole derivatives, identifying key structural features that influence their inhibitory activity against specific kinases. researchgate.net These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties can be modified to enhance biological activity. researchgate.net
Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. tandfonline.comresearchgate.netvulcanchem.com For oxazole-containing compounds, pharmacophore models have been developed to guide the design of new derivatives with improved potency and selectivity. tandfonline.comvulcanchem.com A typical pharmacophore model for a class of inhibitors might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. vulcanchem.com The structure-activity relationship (SAR) studies of various oxazole derivatives have revealed the importance of specific substituents on the oxazole ring for their pharmacological activity. tandfonline.com
Table 2: Examples of QSAR Models Developed for Oxazole Derivatives
| Oxazole Derivative Series | Target Activity | QSAR Model Type | Key Statistical Parameters | Reference |
| Imidazo[2,1-b]oxazoles | Mutant BRAF Kinase Inhibition | CoMSIA | Q² = 0.578, R² = 0.828, R²pred = 0.74 | researchgate.net |
| Oxazole and Oxadiazole Derivatives | Antileishmanial | 2D-QSAR | R² = 0.90, R²pred = 0.82 | researchgate.net |
| Thiazolidine-2,4-dione-Oxazole Derivatives | PPAR-γ Agonists | Atom-based 3D-QSAR | R² = 0.9355, Q² = 0.9075 | |
| 1,3-Oxazole Derivatives | Anticancer | ASNN-based QSAR | Ac = 0.694 | researcher.life |
Note: Q² is the cross-validated R², R² is the coefficient of determination, R²pred is the predictive R² for the external test set, and Ac is the accuracy.
Spectroscopic Property Prediction via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure.
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. nih.gov Studies on various organic dyes, including those with heterocyclic cores similar to oxazole, have shown that TD-DFT calculations can accurately predict their maximum absorption wavelengths (λmax). nih.gov The accuracy of these predictions is often improved by including the effects of the solvent, typically through a polarizable continuum model (PCM). d-nb.info For oxazine (B8389632) dyes, it has been demonstrated that gas-phase calculations of λmax are significantly blue-shifted compared to experimental values, and the inclusion of a solvent model is crucial for obtaining realistic results. d-nb.info
Similarly, NMR chemical shifts can be predicted using DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Predicted ¹H and ¹³C NMR spectra for ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate have been reported and show good agreement with experimental data for similar structures. vulcanchem.com These computational approaches can be invaluable for confirming the structure of this compound and for assigning its NMR signals.
Table 3: Predicted Spectroscopic Data for a Related Oxazole Derivative (ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate) vulcanchem.com
| Spectrum | Predicted Chemical Shifts (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 8.21 (s, 1H, oxazole-H), 7.52–7.48 (m, 2H, aryl-H), 7.06–7.02 (m, 1H, aryl-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 160.1 (C=O), 155.3 (oxazole-C2), 149.2 (aryl-OCH₃), 121.8–115.4 (aryl-C), 61.5 (OCH₂), 56.1 (OCH₃), 14.3 (CH₃) |
Reactivity and Chemical Transformations of 2 Ethyl 5 Phenyl 1,3 Oxazole
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group attached to the oxazole (B20620) ring is susceptible to electrophilic aromatic substitution. The oxazole ring itself influences the regioselectivity of these reactions.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: The substitution of a hydrogen atom on the phenyl ring with a halogen (e.g., bromine, chlorine), often catalyzed by a Lewis acid.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. molbase.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, although these reactions can be complicated by the basicity of the oxazole nitrogen.
The directing effect of the 2-ethyl-1,3-oxazole (B2687256) substituent on the phenyl ring will determine the position of substitution (ortho, meta, or para). Generally, heterocyclic systems can act as either activating or deactivating groups, and their directing influence depends on a balance of inductive and resonance effects. For instance, in related phenyl-oxazole systems, electrophilic substitution such as nitration and sulfonation has been observed to occur on the phenyl ring. vulcanchem.com
Reactions Involving the Oxazole Nucleus
The oxazole ring is a key site of reactivity, participating in nucleophilic attack, cycloadditions, oxidation, and reduction.
The electron-deficient nature of the oxazole ring, particularly at the C2 and C5 positions, makes it susceptible to nucleophilic attack. vulcanchem.comresearchgate.net This can lead to ring-opening reactions, especially under acidic or basic conditions. The presence of the ethyl group at C2 and the phenyl group at C5 influences the accessibility of these positions to nucleophiles.
For instance, hydrolysis of the oxazole ring can occur in the presence of strong acids or bases, leading to the formation of an acyclic amide precursor. The specific products will depend on the reaction conditions and the nature of the nucleophile. Some oxazole derivatives are known to undergo ring-opening upon treatment with nucleophiles like hydrazine (B178648) or amines. researchgate.net The stability of the oxazole ring in 2-Ethyl-5-phenyl-1,3-oxazole towards nucleophilic attack is a critical aspect of its chemical profile. For example, some oxazoline (B21484) rings, which are related structures, can be opened by various nucleophiles including thiols, phenols, and halides. scispace.com
Oxazoles can function as dienes in Diels-Alder reactions, reacting with dienophiles to form new ring systems. researchgate.net This reactivity is a powerful tool for the synthesis of other heterocyclic compounds, such as pyridines and furans, often through a cycloaddition-retro-Diels-Alder sequence. researchgate.netarkat-usa.org The substituents on the oxazole ring play a crucial role in modulating its reactivity in these [4+2] cycloaddition reactions.
In the case of this compound, the ethyl and phenyl groups will influence the electronic properties and steric accessibility of the oxazole "diene." For example, studies on related 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles have shown that they undergo Diels-Alder reactions with various dienophiles. oup.com The reaction of oxazoles with dienophiles like dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of furan (B31954) derivatives. oup.com Furthermore, oxazoles can participate in formal [3+2] cycloadditions with reagents like nitrosobenzene, yielding dihydro-1,2,4-oxadiazoles. oup.com
Table 1: Examples of Cycloaddition Reactions with Oxazole Derivatives
| Dienophile/Reactant | Oxazole Derivative | Product Type | Reference |
| N-substituted maleimides | 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles | Pyridinecarboximides (after decomposition) | oup.com |
| Diethyl azodicarboxylate | 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles | Adducts | oup.com |
| Dimethyl acetylenedicarboxylate | 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles | Furan derivatives | oup.com |
| Nitrosobenzene | 5-Alkoxy-2-methyl-4-(p-nitrophenyl)oxazole | 2,5-dihydro-1,2,4-oxadiazole | oup.com |
This table is generated based on data for related oxazole compounds and is illustrative of the potential reactivity of this compound.
The oxazole ring can undergo oxidation, although it is generally considered an aromatic and relatively stable system. Oxidative conditions can lead to the degradation of the ring or modification of the substituents. For some oxazole derivatives, oxidation can result in the formation of various products, including carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions. smolecule.com For instance, the oxidation of related ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate can be achieved with reagents like manganese dioxide.
The oxazole ring can be reduced under various conditions. Catalytic hydrogenation or the use of chemical reducing agents can lead to the saturation of the ring, forming oxazolines or even ring-opened products. For example, the reduction of some oxazole derivatives can yield the corresponding amines. smolecule.com The specific outcome of the reduction of this compound would depend on the choice of catalyst and reaction parameters. Common reducing agents like lithium aluminum hydride have been used for the reduction of related oxazole compounds.
Oxidation Reactions
Transformations at the Ethyl Substituent
The ethyl group at the C2 position of the oxazole ring is also a site for chemical modification.
Reactions at the ethyl group can include:
Halogenation: Free radical halogenation can introduce a halogen atom at the benzylic-like position of the ethyl group.
Oxidation: The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group under appropriate oxidizing conditions.
Deprotonation/Alkylation: The alpha-protons of the ethyl group are acidic and can be removed by a strong base to form a carbanion. This anion can then react with various electrophiles, allowing for the elongation or functionalization of the ethyl chain. Studies on related 2-alkyl-2-oxazolines have shown that the α-lithiated species can be generated and used in subsequent reactions. researchgate.net
Table 2: Summary of Potential Reactivity
| Reaction Type | Reagent/Conditions | Potential Product(s) |
| Phenyl Ring | ||
| Nitration | HNO3/H2SO4 | Nitro-substituted phenyl-oxazole |
| Halogenation | Br2/FeBr3 | Bromo-substituted phenyl-oxazole |
| Sulfonation | Fuming H2SO4 | Sulfonated phenyl-oxazole |
| Oxazole Nucleus | ||
| Nucleophilic Attack | Strong acid/base | Ring-opened products |
| Diels-Alder | Dienophiles | Pyridine (B92270) or furan derivatives |
| Oxidation | Oxidizing agents (e.g., MnO2) | Oxidized ring or side-chain products |
| Reduction | Reducing agents (e.g., LiAlH4) | Oxazoline or ring-opened products |
| Ethyl Substituent | ||
| Halogenation | NBS, light | Haloethyl-substituted oxazole |
| Oxidation | Oxidizing agents | Acetyl- or carboxyl-substituted oxazole |
| Alkylation | Strong base, then electrophile | Functionalized ethyl side-chain |
This table provides a general overview of potential reactions and is not exhaustive.
Advanced Applications of 2 Ethyl 5 Phenyl 1,3 Oxazole and Its Derivatives in Chemical Science
Role as Building Blocks in Complex Organic Synthesis
The inherent reactivity and stability of the oxazole (B20620) ring make it a valuable intermediate in organic synthesis. orgsyn.org Molecules like 2-Ethyl-5-phenyl-1,3-oxazole can be strategically employed to construct a variety of other important chemical structures.
The this compound ring system can undergo specific transformations to yield different heterocyclic structures. A notable reaction is the Diels-Alder cycloaddition, where the oxazole acts as a diene. This reaction, particularly at the 2,5-positions, can lead to the formation of pyridine (B92270) or furan (B31954) derivatives, depending on the dienophile and subsequent reaction steps. This transformation allows chemists to convert the oxazole core into more complex, six-membered heterocyclic systems, expanding its synthetic utility beyond the parent structure.
The 2,5-disubstituted oxazole motif is a recurring structural element in numerous natural products and biologically active compounds, including those with antitumor and anti-inflammatory properties. orgsyn.orgbiomedres.usmdpi.com The synthesis of these molecules often relies on the construction or utilization of an oxazole core, such as a 2-alkyl-5-aryl oxazole.
For instance, the natural product Uguenenazole, a 2,5-diaryl-1,3-oxazole isolated from Vepris ugenensis, showcases the importance of this scaffold. biomedres.us Its synthesis can be achieved in a one-pot reaction, highlighting the accessibility of this class of compounds. biomedres.us Furthermore, derivatives of 2,5-disubstituted oxazoles are being investigated as potential therapeutic agents. For example, compounds with a 5-phenyl-1,3-oxazole core have been synthesized and evaluated for their activity against human papillomavirus (HPV) and as acid ceramidase inhibitors for studying sphingolipid-mediated disorders. nanobioletters.comnih.gov The general scaffold of these molecules allows for future optimizations to obtain novel antimicrobial or anticancer agents by modifying the substituents on the phenyl ring at the 5-position of the oxazole nucleus. mdpi.com
Precursors for Other Heterocyclic Systems
Oxazole-Based Ligands in Asymmetric Catalysis
A significant application of oxazole derivatives lies in the field of asymmetric catalysis, where chiral ligands are used to induce stereoselectivity in chemical reactions. nih.gov While oxazoline (B21484) ligands are more common, chiral oxazole-containing ligands have emerged as a promising class for creating highly controlled chiral environments around a metal center. alfachemic.comdicp.ac.cn
The effectiveness of a chiral ligand in asymmetric catalysis hinges on its structural design. For oxazole-based ligands, several principles are key:
Introduction of Chirality : Chiral elements must be strategically incorporated into the ligand structure. This can be achieved by using chiral amino alcohols in the synthesis of the oxazole precursor or by attaching the oxazole to a chiral backbone. researchgate.net A notable strategy involves introducing planar chirality, for example, by using a [2.2]paracyclophane backbone, which creates a rigid and sterically defined chiral environment. dicp.ac.cn
Symmetry : Many successful chiral ligands possess C2-symmetry. This structural feature reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. ugent.be
Steric and Electronic Tuning : The substituents on the oxazole ring and the ligand backbone play a crucial role. Bulky groups can create significant steric hindrance, which helps to control the approach of substrates to the catalytic center, thereby enhancing stereocontrol. dicp.ac.cn The electronic properties of the ligand, which can be modified by adding electron-donating or electron-withdrawing groups, influence the reactivity of the metal catalyst. dicp.ac.cnresearchgate.net The nitrogen atom of the oxazole ring acts as an electron donor, allowing it to coordinate with various metal centers. alfachemic.com
Chiral oxazole ligands form complexes with various transition metals, creating catalysts for a range of enantioselective reactions. nih.govalfachemic.com Palladium and copper are among the most frequently used metals. dicp.ac.cnugent.be These metal-ligand complexes have proven effective in synthesizing enantiomerically pure molecules. dicp.ac.cn
For example, planar-chiral oxazole-pyridine (COXPY) ligands have been complexed with palladium to catalyze the asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn This reaction produces biologically active chiral cis-hydrobenzofurans with excellent yields and enantioselectivities. dicp.ac.cn Similarly, C2-symmetric bis-oxazoline ligands, which are closely related to oxazoles, have been used with copper(I) and palladium(0) to catalyze enantioselective cyclopropanations, aziridinations, and allylic alkylations. ugent.beresearchgate.net
Below is a table summarizing examples of such catalytic systems.
| Ligand Type | Metal | Reaction Type | Product Type | Reference |
| Planar-Chiral Oxazole-Pyridine (COXPY) | Palladium (Pd) | Asymmetric Acetoxylative Cyclization | Chiral cis-hydrobenzofurans | dicp.ac.cn |
| C2-Symmetric Bis-oxazoline | Copper (Cu) | Enantioselective Cyclopropanation | Chiral Cyclopropanes | ugent.beresearchgate.net |
| C2-Symmetric Bis-oxazoline | Copper (Cu) | Enantioselective Aziridination | Chiral Aziridines | ugent.be |
| C2-Symmetric Bis-oxazoline | Palladium (Pd) | Enantioselective Allylic Alkylation | Chiral Alkylated Products | ugent.be |
This table is generated based on data from the text and is for illustrative purposes.
Control over both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is paramount in synthesis. mdpi.com Catalysts based on oxazole ligands offer powerful tools for achieving this control.
Regioselectivity in reactions involving the oxazole ring itself has been demonstrated effectively. For instance, in the palladium-catalyzed direct arylation of oxazole, the site of reaction can be directed to either the C-2 or C-5 position with high selectivity. nih.gov This control is achieved by carefully choosing the phosphine (B1218219) ligand and the solvent; polar solvents tend to favor C-5 arylation, while nonpolar solvents promote C-2 arylation. nih.govorganic-chemistry.org This level of control is crucial for the synthesis of specifically substituted, biologically active molecules. nih.gov
Stereoselectivity is the hallmark of asymmetric catalysis. The chiral environment created by the metal-oxazole ligand complex forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. mdpi.com For example, in the palladium-catalyzed cyclization using COXPY ligands, the rigid structure and steric bulk of the [2.2]paracyclophane backbone facilitate excellent stereocontrol, leading to products with high enantiomeric ratios (e.g., up to 91.5:8.5 e.r.). dicp.ac.cn Understanding the interplay between the ligand's structure, the metal center, and the substrates allows chemists to predict and control the stereochemical outcome of these complex transformations. acs.org
Metal-Oxazole Ligand Complexes in Enantioselective Transformations
Material Science Applications
The unique electronic and photophysical properties of the oxazole ring, stemming from the conjugation of oxygen and nitrogen heteroatoms, make it a valuable component in the design of advanced functional materials. irjmets.com Derivatives of this compound are integral to the development of novel polymers, highly efficient fluorescent dyes, and sophisticated luminescent and electronic components. irjmets.com The inherent stability and tunable optoelectronic characteristics of the 5-phenyl-1,3-oxazole scaffold allow for its incorporation into various material systems, leading to enhanced performance in a range of applications. researchgate.netmdpi.com
Oxazole-Based Polymers and Fluorescent Dyes
The rigid, planar structure of the 1,3-oxazole ring, particularly when substituted with phenyl groups, provides a robust building block for creating photoluminescent polymers and standalone fluorescent dyes. irjmets.com These materials are noted for their applications in bioimaging and material engineering. irjmets.com The synthetic versatility of oxazoles, including methods like the van Leusen oxazole synthesis, facilitates the creation of a wide array of derivatives, including complex, multi-substituted molecules and linear phenyloxazoles that can serve as novel luminescent dyes. mdpi.comnih.gov
Research has focused on incorporating oxazole moieties into larger conjugated systems to develop materials with specific optical properties. For instance, 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a compound structurally related to this compound, is a well-established laser dye. biocrick.com Studies on such dyes embedded in solid matrices like sol-gel glass or copolymers reveal high fluorescence quantum yields. biocrick.com
Furthermore, novel fluorescent compounds incorporating complex oxazole structures have been synthesized and characterized. A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netacs.orgoxazole derivatives, for example, exhibit strong fluorescence with absorption maxima in the ultraviolet range (296 to 332 nm) and emission maxima in the near-visible range (368 to 404 nm), boasting excellent quantum yields. researchgate.net The photophysical properties of these dyes are influenced by the solvent environment and the specific substituents on the oxazole or associated rings. nih.gov
Table 1: Photophysical Properties of Selected Naphtho[1,2-d] researchgate.netacs.orgoxazole Fluorescent Dyes This table presents the absorption and emission characteristics of novel fluorescent compounds.
| Compound | Absorption Max (λabs) in nm | Emission Max (λem) in nm |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netacs.orgoxazole Derivative 1 | 296 | 368 |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netacs.orgoxazole Derivative 2 | 332 | 404 |
| Data sourced from a study on novel naphtho[1,2-d] researchgate.netacs.orgoxazole derivatives. researchgate.net |
While direct polymerization of this compound is not widely documented, the related compound 2-Ethyl-2-oxazoline is used as a monomer in cationic ring-opening polymerization to produce poly(2-ethyl-2-oxazoline). wikipedia.org This process yields a water-soluble polymer investigated for biomedical applications. wikipedia.org Although structurally different from the aromatic oxazoles, this highlights the utility of the ethyl-oxazole chemical family in polymer science. wikipedia.org
Luminescent and Electronic Materials
The oxazole framework is a key component in the design of n-type organic semiconductors and emissive materials for organic light-emitting diodes (OLEDs). irjmets.comacs.org Theoretical studies using density functional theory (DFT) have predicted that incorporating oxazole units into molecular frameworks can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a desirable characteristic for n-type semiconductors. acs.org These materials, designed for electron transport, exhibit small reorganization energies, which is crucial for efficient charge transport. acs.org
The photoluminescent properties of oxazole derivatives are highly sensitive to their molecular structure and environment. nih.gov A study on various 5-methyl-2-phenyl-4-acetyl oxazole derivatives demonstrated that their fluorescence emission is strongly influenced by solvent polarity. nih.gov One derivative, 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO), showed a significant change in dipole moment upon excitation (Δμ = 13.3 D) and possessed properties indicative of intramolecular charge transfer (ICT), a vital process for many optoelectronic applications. nih.gov
Table 2: Photophysical Data for 5-Methyl-2-phenyl-4-acetyl Oxazole Derivatives This table showcases the effect of different substituents on the photophysical properties of oxazole derivatives.
| Compound | Key Substituent | Change in Dipole Moment (Δμ) | Fluorescence Quantum Yield | Fluorescence Lifetime |
| MMPAO | p-methylphenyl | - | - | - |
| MOPAO | p-methoxyphenyl | - | - | - |
| MDMAPAO | p-N,N'-dimethylaminophenyl | - | - | - |
| MDPAPAO | p-N,N'-diphenylaminophenyl | 13.3 D | Highest in the series | Highest in the series |
| Data extracted from a comparative study on the photophysical properties of oxazole derivatives. nih.gov |
In the realm of applied electronics, derivatives based on phenanthro[9,10-d]oxazole (PO) have shown great promise in creating highly efficient deep-blue fluorescent OLEDs. researchgate.netrsc.org By linking a PO moiety to a cyano-substituted anthracene (B1667546) core, researchers have developed materials that exhibit high photoluminescence quantum yields (PLQY) and balanced charge transport. rsc.org Non-doped OLED devices fabricated with these materials have achieved high external quantum efficiencies (EQE) of up to 5.9% and emitted deep-blue light with CIE coordinates of (0.148, 0.099). rsc.org The inclusion of the oxazole-containing PO unit enhances the bipolar characteristics of the material, which contributes to good charge balance and reduced efficiency roll-off at high brightness. rsc.org
Table 3: Performance of OLEDs Based on Phenanthro[9,10-d]oxazole Derivatives This table summarizes the electroluminescent (EL) performance of two blue fluorescent materials in non-doped OLED devices.
| Material | EL Peak (nm) | CIE Coordinates (x, y) | External Quantum Efficiency (EQE) |
| m-PO-ABN | 448 | (0.148, 0.099) | 5.9% |
| p-PO-ABN | 460 | (0.150, 0.164) | 5.3% |
| Data sourced from research on highly efficient deep-blue fluorescence OLEDs. rsc.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of oxazoles, such as the Robinson-Gabriel and Fischer methods, often require harsh conditions and generate significant waste. irjmets.com The future of oxazole (B20620) synthesis lies in the development of greener, more efficient, and economically viable routes. Modern synthetic chemistry is increasingly focused on sustainability, emphasizing atom economy, energy efficiency, and the reduction of hazardous byproducts. irjmets.com
Research is moving towards metal-catalyzed reactions that allow for the construction of the oxazole core under milder conditions. Catalysts based on palladium, copper, gold, and ruthenium have been successfully employed for the regioselective synthesis of various oxazole derivatives. irjmets.comtandfonline.com For instance, palladium-catalyzed methods have been developed for the synthesis of highly substituted oxazoles from simple amides and ketones through a C-H activation pathway, offering a direct and efficient approach. organic-chemistry.org Similarly, copper-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles. organic-chemistry.org
A significant area for future investigation is the adaptation of these modern techniques for the specific, high-yield synthesis of asymmetrically substituted oxazoles like 2-Ethyl-5-phenyl-1,3-oxazole. Green chemistry approaches, such as microwave-assisted synthesis and the use of magnetically separable nanocatalysts like Fe3O4, have shown promise in accelerating reaction times and simplifying purification, representing a sustainable path forward for producing these compounds. heteroletters.orgnih.govresearchgate.net
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Relevant Precursors for this compound | Citations |
| Palladium-Catalyzed C-H Activation | Palladium acetate (B1210297), CuBr2 | High efficiency, broad substrate scope, uses simple starting materials. | Propanamide and phenacyl ketones. | organic-chemistry.org |
| Copper-Catalyzed Annulation | Copper(II) triflate | High yields, applicable to a range of amides. | Diazoketones and amides. | tandfonline.com |
| Microwave-Assisted Synthesis | Base (e.g., KOH) | Reduced reaction time, improved yields, fewer side reactions. | Substituted ureas and α-haloketones. | heteroletters.orgresearchgate.net |
| Fe3O4 Nanoparticle Catalysis | Fe3O4 MNPs | Green catalyst, magnetically separable, mild reaction conditions. | Can be adapted for multicomponent reactions. | nih.gov |
| One-Pot Cesium Carbonate-Mediated Reaction | Cs2CO3 | Simple, efficient, cost-effective, readily available reagents. | Propionamide and 2-bromo-1-phenylethan-1-one derivatives. | organic-chemistry.org |
Exploration of New Reactivity Modes and Transformations
While the synthesis of the oxazole ring is well-established, exploring the subsequent functionalization of the heterocyclic core is crucial for creating molecular diversity. Future research should focus on uncovering new reactivity modes for the this compound scaffold, particularly at the unsubstituted C4 position.
A promising and underexplored area is the "halogen dance" reaction, a base-catalyzed halogen migration. This reaction has been reported for other heterocyclic systems and was recently applied to 2-phenyloxazoles, allowing a halogen at the C5 position to migrate to the less accessible C4 position. thieme-connect.comresearchgate.net Applying this methodology could pave the way for novel 4-functionalized derivatives of this compound, which are otherwise difficult to synthesize directly. The resulting 4-halo-oxazole is a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), opening access to a wide array of 2,4,5-trisubstituted oxazoles. thieme-connect.comresearchgate.net
Furthermore, direct C-H arylation and alkenylation at the C4 and C5 positions, often catalyzed by palladium, offer an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. organic-chemistry.org The reactivity of the chlorine atom in 5-chloro-1,3-oxazole-4-carboxamides with various nucleophiles has also been investigated, suggesting that halo-oxazoles are key intermediates for further diversification. researchgate.net
| Transformation | Reagents/Catalyst | Target Position on Oxazole Ring | Potential Outcome for this compound | Citations |
| Halogen Dance Reaction | LDA (Lithium diisopropylamide) | Migration from C5 to C4 | Synthesis of 4-bromo-2-ethyl-5-phenyl-1,3-oxazole, a versatile intermediate. | thieme-connect.comresearchgate.net |
| Direct C-H Arylation | Pd(PPh3)4, Bromoarenes | C4 position | Introduction of a second aryl group at the C4 position. | organic-chemistry.org |
| Cycloaddition Reactions | Dienophiles | C4-C5 double bond | Formation of pyridine (B92270) or furan (B31954) derivatives. | |
| Nucleophilic Substitution | N-, O-, S-nucleophiles | C4 or C5 (if halogenated) | Introduction of amino, alkoxy, or thioether groups. | researchgate.net |
Advanced Computational Modeling for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the structural, electronic, and reactive properties of molecules, thereby guiding experimental work. irjweb.commdpi.com Future research on this compound will greatly benefit from advanced computational modeling to rationally design new derivatives with tailored functionalities.
DFT calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. irjweb.comvulcanchem.com A smaller energy gap generally implies higher reactivity. irjweb.com By modeling derivatives of this compound with different substituents at the C4 position, researchers can predict how these modifications will alter the molecule's electronic properties and reactivity before committing to lengthy synthetic procedures.
Moreover, computational studies can elucidate intermolecular interactions, which are crucial for applications in materials science and drug design. irjweb.comtandfonline.com For example, modeling can predict how oxazole derivatives will interact with metal surfaces or protein active sites. tandfonline.comeuropa.eu Studies have already used these methods to investigate oxazole-based compounds as potential kinase inhibitors and for gas capture applications, demonstrating the power of a combined computational and experimental approach. tandfonline.comeuropa.eu
| Computational Parameter | Significance | Potential Application for this compound | Citations |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | Predicting the reactivity of new derivatives for catalysis or materials science. | irjweb.comvulcanchem.com |
| Electrostatic Potential Map | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Guiding the design of regioselective reactions. | vulcanchem.com |
| Binding Free Energy | Quantifies the strength of interaction between a ligand and a receptor/surface. | Designing derivatives with high affinity for specific biological targets or materials. | tandfonline.comnih.gov |
| Adsorption Energy | Measures the interaction strength between a molecule and a surface. | Evaluating potential for use in gas separation or sensor applications. | europa.eu |
Expanding Applications in Catalysis and Materials
The unique structural and electronic properties of oxazoles make them attractive candidates for advanced applications in catalysis and materials science. irjmets.comnumberanalytics.com Future research should aim to harness the specific features of this compound for these emerging technologies.
In catalysis, oxazole-containing ligands are used in asymmetric synthesis to create chiral molecules with high enantioselectivity. rsc.org The nitrogen atom of the oxazole ring can coordinate with metal centers (e.g., Ni(II)), and the substituents at the C2 and C5 positions can be modified to create a specific chiral environment around the metal. rsc.org Investigating this compound and its derivatives as ligands in novel catalytic systems is a promising research avenue.
In materials science, oxazole-based compounds are being explored for their use in organic electronics. numberanalytics.comnumberanalytics.com Their conjugated structure makes them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and as components in photovoltaic devices. numberanalytics.comwiley.com The photophysical properties of these materials, such as fluorescence and charge transport, are highly dependent on the substituents attached to the oxazole core. Research into conjugated polymers incorporating the this compound unit could lead to new materials with enhanced efficiency and stability for solar cells or display technologies. wiley.com
| Application Area | Role of Oxazole Derivative | Desired Properties for this compound | Citations |
| Asymmetric Catalysis | Chiral ligand for metal catalysts. | Ability to form stable complexes with metals; tunable steric and electronic properties. | rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transport material. | High fluorescence quantum yield, good thermal stability, appropriate energy levels. | numberanalytics.com |
| Polymer Solar Cells | Interfacial material, component of donor or acceptor polymers. | Good charge mobility, broad absorption spectrum, suitable HOMO/LUMO levels. | wiley.com |
| Fluorescent Dyes | Fluorophore for bioimaging or sensors. | High photostability, sensitivity to environmental changes (e.g., pH, ions). | irjmets.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
